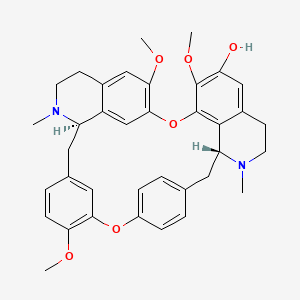
Gyrocarpusine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gyrocarpusine is a naturally occurring alkaloid derived from the plant species Gyrocarpus americanus, which belongs to the Hernandiaceae family. This compound has garnered interest due to its potential medicinal properties and unique chemical structure. This compound is known for its complex molecular framework, which includes multiple aromatic rings and nitrogen-containing functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gyrocarpusine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This step involves the construction of the basic skeleton of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and oxidation.
Purification: The final product is purified using techniques like chromatography to ensure the desired purity and yield.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Gyrocarpusine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of alcohols or amines.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying complex organic reactions and synthesis techniques.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Preliminary studies suggest that Gyrocarpusine may have analgesic and anticancer effects, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Gyrocarpusine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through:
Binding to receptors: this compound may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.
Signal transduction pathways: this compound can modulate signaling pathways, leading to changes in gene expression and cellular behavior.
Comparaison Avec Des Composés Similaires
Gyrocarpusine can be compared with other alkaloids such as:
Morphine: Both compounds have analgesic properties, but this compound’s unique structure may offer different pharmacological profiles.
Quinine: While both are alkaloids, this compound and quinine differ in their molecular targets and therapeutic applications.
Propriétés
Numéro CAS |
102518-66-1 |
|---|---|
Formule moléculaire |
C37H40N2O6 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
(1R,14R)-6,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-20-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)17-23-8-11-31(41-3)33(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)19-30(40)36(43-5)37(35)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1 |
Clé InChI |
VXPVPAHQYCJDTP-FQLXRVMXSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















